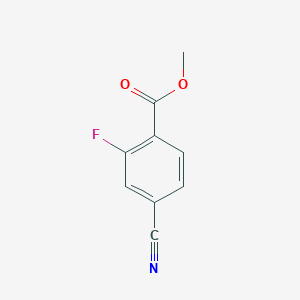

Methyl 4-cyano-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSFXVSAECXZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570925 | |

| Record name | Methyl 4-cyano-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175596-01-7 | |

| Record name | Methyl 4-cyano-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-cyano-2-fluorobenzoate" properties and characteristics

This technical guide provides a comprehensive overview of the properties, synthesis, and safety information for Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties and Characteristics

Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound containing a methyl ester, a cyano group, and a fluorine atom attached to a benzene ring. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175596-01-7 | [2][3] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Appearance | White solid | [1] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for Methyl 4-cyano-2-fluorobenzoate is not publicly available. Commercial suppliers may provide this data upon request.

Synthesis of Methyl 4-cyano-2-fluorobenzoate

The synthesis of Methyl 4-cyano-2-fluorobenzoate is typically achieved through a two-step process starting from 4-methyl-3-fluorobenzonitrile. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.[4]

Experimental Protocol: Synthesis of 4-cyano-2-fluorobenzoic acid

This precursor is synthesized by the oxidation of 4-methyl-3-fluorobenzonitrile.[4]

Materials:

-

4-methyl-3-fluorobenzonitrile

-

60% Concentrated sulfuric acid

-

Potassium permanganate

-

Potassium dichromate

-

10% Sodium carbonate aqueous solution

-

Dilute hydrochloric acid

-

Ice water

Procedure:

-

In a 250 mL four-necked flask, add 60% concentrated sulfuric acid.

-

Slowly add 4-methyl-3-fluorobenzene cyanide at 0 °C while stirring until it dissolves.

-

Add potassium permanganate, at which point the solution will turn purple.

-

After stirring for 30 minutes, slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the solid product.

-

Dissolve the collected solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes.

-

Filter the solution and adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.

-

Collect the solid product by filtration.[4]

Experimental Protocol: Synthesis of Methyl 4-cyano-2-fluorobenzoate

The final product is obtained by the esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide.[4]

Materials:

-

4-cyano-2-fluorobenzoic acid

-

N,N-dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.

-

Cool the solution to 0 °C and slowly add the condensing agent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the solution for 30 minutes at 0 °C.

-

Slowly add methyl iodide dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue to stir.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, add ethyl acetate and wash the organic layer with water three to four times.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-cyano-2-fluorobenzoate.[4]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Methyl 4-cyano-2-fluorobenzoate.

Caption: Two-step synthesis of Methyl 4-cyano-2-fluorobenzoate.

Reactivity and Applications

Methyl 4-cyano-2-fluorobenzoate is a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on the aromatic ring allows for a variety of chemical transformations. The cyano and ester groups can be hydrolyzed or reduced, and the fluorine atom can participate in nucleophilic aromatic substitution reactions.

While specific examples of its application in the synthesis of marketed drugs are not readily found in the public domain, it is classified as an important intermediate for pharmaceuticals and agrochemicals.[4] Its structural motifs are present in various biologically active molecules.

Safety and Handling

The safe handling of Methyl 4-cyano-2-fluorobenzoate is crucial in a laboratory and industrial setting. The following table summarizes the key safety information.

| Aspect | Recommendation | Source |

| General Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or a chemical fume hood. | |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles, and lab coat. | [5][6][7][8] |

| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if symptoms occur. | [5][6][7] |

| Skin Contact | In case of contact, wash immediately with plenty of water. | [5][6][7] |

| Eye Contact | In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. | [5][6][7] |

| Ingestion | If swallowed, seek medical advice immediately. | [6][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [5] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. | [5][6] |

Conclusion

Methyl 4-cyano-2-fluorobenzoate is a key chemical intermediate with significant potential in the development of new pharmaceuticals and other fine chemicals. This guide provides a summary of its known properties, a detailed synthesis protocol, and essential safety information. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

- 1. Methyl 4-cyano-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Benzoic acid, 4-cyano-2-fluoro-, methyl ester | 175596-01-7 [chemnet.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a functionalized building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its specific arrangement of fluoro, cyano, and methyl ester groups on the benzene ring offers versatile reactivity for constructing larger, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its role in the development of therapeutic agents, particularly for neurodegenerative diseases.

Chemical Identity and Properties

Table 1: Chemical Identifiers of Methyl 4-cyano-2-fluorobenzoate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Methyl 4-cyano-2-fluorobenzoate | Not Available | C₉H₆FNO₂ | 179.15 | 15278726 |

| 4-Cyano-2-fluorobenzoic acid | 164149-28-4 | C₈H₄FNO₂ | 165.12 | 3040331 |

| Methyl 2-cyano-4-fluorobenzoate | 127510-96-7 | C₉H₆FNO₂ | 179.15 | 9989818 |

| Methyl 4-cyano-3-fluorobenzoate | 268734-34-5 | C₉H₆FNO₂ | 179.15 | 10257321 |

Table 2: Physicochemical Properties of Cyano-fluorobenzoate Isomers

| Property | Methyl 2-cyano-4-fluorobenzoate | Methyl 4-cyano-3-fluorobenzoate | 4-Cyano-2-fluorobenzoic acid |

| Melting Point | 104-106 °C[4] | Not Available | 214-220 °C[3] |

| Boiling Point | 293.3 ± 25.0 °C (Predicted)[4] | 294.9 °C at 760 mmHg | Not Available |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[4] | 1.27 g/cm³ | Not Available |

| Appearance | White to off-white solid[4] | Not Available | White crystals or powder[3] |

| Solubility | Not Available | Soluble in organic solvents | Insoluble in water[2] |

Synthesis and Experimental Protocols

Methyl 4-cyano-2-fluorobenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. The following protocols detail the synthesis of both the precursor acid and the final methyl ester.

Protocol 1: Synthesis of 4-Cyano-2-fluorobenzoic Acid

The synthesis of the precursor acid can be achieved through the oxidation of 4-methyl-3-fluorobenzonitrile.

Materials:

-

4-methyl-3-fluorobenzonitrile

-

60% Concentrated sulfuric acid

-

Potassium permanganate

-

Potassium dichromate

-

10% Sodium carbonate aqueous solution

-

Dilute hydrochloric acid

-

Ice water

Procedure:

-

In a 250 mL four-neck flask, add 60% concentrated sulfuric acid and cool to 0°C.

-

Slowly add 4-methyl-3-fluorobenzonitrile while stirring until dissolved.

-

Add potassium permanganate to the solution, which will turn purple. Stir for 30 minutes after the addition is complete.

-

Slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

-

After the reaction is complete, pour the mixture into ice water to precipitate the solid product.

-

Dissolve the collected solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes.

-

Filter the solution. Adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.

-

Collect the final product by filtration.

Protocol 2: Methyl Esterification to Methyl 4-cyano-2-fluorobenzoate

This protocol describes the synthesis of the target compound from 4-cyano-2-fluorobenzoic acid using methyl iodide.

Materials:

-

4-cyano-2-fluorobenzoic acid

-

N,N-dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide to a 25 mL two-necked flask and cool to 0°C.

-

Slowly add the condensing agent DBU.

-

Stir the solution at 0°C for 30 minutes.

-

Slowly add methyl iodide dropwise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and proceed. Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, add ethyl acetate and wash with water 3 to 4 times.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary to yield Methyl 4-cyano-2-fluorobenzoate.

Applications in Drug Development

Methyl 4-cyano-2-fluorobenzoate is a valuable building block in the synthesis of pharmaceutical intermediates. A closely related and important derivative is 4-cyano-2-fluorobenzyl alcohol. This alcohol is a key intermediate in the synthesis of various drugs, including S1P1 receptor agonists and potential treatments for Alzheimer's disease, such as the γ-secretase inhibitor BMS-708163[5]. The synthesis of such complex molecules often involves the reduction of the methyl ester group of Methyl 4-cyano-2-fluorobenzoate to a primary alcohol, which then serves as a handle for further molecular elaboration.

The general synthetic relationship is outlined in the workflow diagram below.

Caption: Synthetic workflow from precursor to Methyl 4-cyano-2-fluorobenzoate and its application.

Conclusion

Methyl 4-cyano-2-fluorobenzoate represents a key molecular scaffold for the synthesis of advanced pharmaceutical intermediates. Its preparation from readily available precursors through established chemical transformations makes it an accessible tool for medicinal chemists. The strategic placement of its functional groups allows for diverse chemical manipulations, facilitating the construction of complex drug candidates for a range of therapeutic targets, underscoring its importance in the landscape of modern drug discovery.

References

- 1. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. methyl 2-cyano-4-fluorobenzoate CAS#: 127510-96-7 [m.chemicalbook.com]

- 5. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 4-cyano-2-fluorobenzoate. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes its key identifiers, presents available spectral data, and details an experimental protocol for its preparation.

Molecular Structure and Identifiers

Methyl 4-cyano-2-fluorobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of these functional groups are crucial for its reactivity and utility in organic synthesis.

| Identifier | Value |

| IUPAC Name | methyl 4-cyano-2-fluorobenzoate |

| CAS Number | 127510-96-7[1] |

| Molecular Formula | C₉H₆FNO₂[1] |

| Molecular Weight | 179.15 g/mol [1] |

| SMILES String | C(OC)(=O)C1=CC=C(F)C=C1C#N[1] |

| InChI Key | BCYCPVRVZPDHEC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of Methyl 4-cyano-2-fluorobenzoate are tabulated below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 92-93 °C | [1] |

| Boiling Point | 293.3±25.0 °C (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of Methyl 4-cyano-2-fluorobenzoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 8.18 ppm | dd | 9.0, 5.5 Hz | 1H | Aromatic H |

| 7.50 ppm | dd | 8.0, 2.5 Hz | 1H | Aromatic H |

| 7.38 ppm | m | 1H | Aromatic H | |

| 4.01 ppm | s | 3H | -OCH₃ | |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

¹³C NMR Spectroscopy (Predicted)

Predicting the ¹³C NMR spectrum can offer insights into the carbon framework of the molecule. Aromatic carbons typically appear in the 110-160 ppm range. The carbonyl carbon of the ester group is expected at the lower field end of the spectrum (around 160-170 ppm), while the methyl carbon of the ester will be significantly upfield. The carbon of the cyano group usually appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in a molecule. For Methyl 4-cyano-2-fluorobenzoate, the following characteristic absorption bands are expected:

-

C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong band in the 1250-1300 cm⁻¹ region.

-

C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch (-OCH₃): Medium bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For Methyl 4-cyano-2-fluorobenzoate, the molecular ion peak [M]⁺ would be observed at m/z = 179. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carboalkoxy group (-COOCH₃, M-59).

Experimental Protocols

Two primary synthetic routes for Methyl 4-cyano-2-fluorobenzoate have been identified.

Synthesis from Methyl 2-chloro-4-fluorobenzoate[1]

This method involves a cyanation reaction using copper(I) cyanide.

Materials:

-

Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)

-

Copper(I) cyanide (5.22 g, 58.3 mmol)

-

2-Methylpyrrolidone (30 mL)

-

Sodium cyanide (3.00 g, 61.2 mmol)

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after purging with nitrogen.

-

Heat the reaction mixture at 195 °C for 1.5 hours.

-

Cool the mixture to room temperature and pour it into 600 mL of water.

-

Filter the resulting suspension and wash the filter cake with 100 mL of water.

-

Add a solution of sodium cyanide (3.00 g in 110 mL of water) to the resulting solid and stir at room temperature for 50 minutes.

-

Add 500 mL of ethyl acetate and separate the layers.

-

Extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography to afford the target product.

Synthesis from 4-cyano-2-fluorobenzoic acid[2]

This method involves the esterification of the corresponding carboxylic acid.

Materials:

-

4-cyano-2-fluorobenzoic acid

-

N,N-dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.

-

At 0 °C, slowly add a solution of the condensing agent DBU in N,N-dimethylformamide and stir for 30 minutes.

-

Slowly add methyl iodide dropwise at 0 °C.

-

After the addition is complete, warm the reaction to room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, add ethyl acetate and wash with water 3 to 4 times.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and a general synthesis workflow.

Caption: Key molecular identifiers for Methyl 4-cyano-2-fluorobenzoate.

Caption: General workflow for the synthesis of Methyl 4-cyano-2-fluorobenzoate.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate

This technical guide provides a comprehensive overview of Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

-

IUPAC Name: Methyl 4-cyano-2-fluorobenzoate[1]

-

Synonyms: 4-Cyano-2-fluorobenzoic acid methyl ester

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of Methyl 4-cyano-2-fluorobenzoate and its related isomers for comparative analysis.

| Property | Value for Methyl 4-cyano-2-fluorobenzoate | Value for Methyl 2-cyano-4-fluorobenzoate | Value for Methyl 3-cyano-4-fluorobenzoate |

| Molecular Formula | C₉H₆FNO₂[1] | C₉H₆FNO₂[2] | C₉H₆FNO₂[3] |

| Molecular Weight | 179.15 g/mol | 179.15 g/mol [4] | 179.15 g/mol [3] |

| CAS Number | Not explicitly found for this isomer | 127510-96-7[2][4] | 676602-31-6[3] |

| PubChem CID | 15278726[1] | 9989818[2] | 45790123[3] |

| Melting Point | Not specified | 104-106 °C[4] | Not specified |

| Boiling Point | Not specified | 293.3±25.0 °C (Predicted)[4] | Not specified |

| Density | Not specified | Not specified | 1.27 g/cm³ |

Experimental Protocols

Synthesis of Methyl 4-cyano-2-fluorobenzoate

A common method for the synthesis of Methyl 4-cyano-2-fluorobenzoate involves the esterification of 4-cyano-2-fluorobenzoic acid.

Materials:

-

4-cyano-2-fluorobenzoic acid

-

N,N-dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide

-

Ethyl acetate

-

Water

Procedure:

-

Into a 25 mL two-necked flask, add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the condensing agent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dissolved in N,N-dimethylformamide, to the flask while stirring. Continue stirring the solution at 0 °C for 30 minutes.

-

Still at 0 °C, slowly add methyl iodide dropwise to the reaction mixture.

-

After the addition of methyl iodide is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, add ethyl acetate to the mixture.

-

Wash the organic layer with water three to four times.

-

The resulting organic layer contains the desired product, which can be further purified by standard methods such as column chromatography or recrystallization.

Diagrams

Synthesis Pathway

The following diagram illustrates the synthesis of Methyl 4-cyano-2-fluorobenzoate from 4-cyano-2-fluorobenzoic acid.

Caption: Synthesis of Methyl 4-cyano-2-fluorobenzoate.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of a chemical compound.

References

Spectroscopic Analysis of Methyl 4-cyano-2-fluorobenzoate: A Technical Overview

Introduction

This technical guide provides a summary of available spectroscopic data for Methyl 4-cyano-2-fluorobenzoate (C₉H₆FNO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While comprehensive experimental data for Methyl 4-cyano-2-fluorobenzoate is not fully available in the public domain, this guide presents the accessible information and draws comparisons with structurally similar compounds to aid in analysis.

Chemical Structure

Caption: Chemical structure of Methyl 4-cyano-2-fluorobenzoate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum for Methyl 4-cyano-2-fluorobenzoate has been reported. The data, acquired on a 500 MHz spectrometer using CDCl₃ as the solvent, is summarized below. It is important to note that the source of this data presents a discrepancy, listing the compound as "methyl 2-cyano-4-fluorobenzoate" while providing a CAS number and spectral data consistent with Methyl 4-cyano-2-fluorobenzoate[1].

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.18 | dd | 9.0, 5.5 | 1H | Aromatic H |

| 7.50 | dd | 8.0, 2.5 | 1H | Aromatic H |

| 7.38 | m | - | 1H | Aromatic H |

| 4.01 | s | - | 3H | -OCH₃ |

¹³C NMR Data

As of the latest search, experimental ¹³C NMR data for Methyl 4-cyano-2-fluorobenzoate is not available in the public domain. For comparative purposes, the ¹³C NMR data for the structurally related compound, Methyl 4-cyanobenzoate (which lacks the fluorine substituent), is provided below[2].

| Chemical Shift (δ) ppm | Assignment (for Methyl 4-cyanobenzoate) |

| 165.4 | C=O |

| 133.9 | Aromatic C |

| 132.2 | Aromatic C |

| 130.1 | Aromatic C |

| 118.0 | -C≡N |

| 117.4 | Aromatic C |

| 52.7 | -OCH₃ |

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for Methyl 4-cyano-2-fluorobenzoate is not currently available in public databases. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR data for Methyl 4-cyanobenzoate is presented[2].

| Wavenumber (cm⁻¹) | Functional Group Assignment (for Methyl 4-cyanobenzoate) |

| ~3000 | Aromatic C-H stretch |

| ~2230 | -C≡N stretch |

| ~1720 | C=O (ester) stretch |

| ~1600 | Aromatic C=C stretch |

| ~1280 | C-O (ester) stretch |

Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for Methyl 4-cyano-2-fluorobenzoate has not been identified. The expected molecular ion peak [M]⁺ would be at m/z 179.15, corresponding to its molecular weight. For comparative analysis, the mass spectrometry data for Methyl 4-cyanobenzoate shows a molecular ion peak at m/z 161, with major fragments at m/z 130 and 102[2].

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for Methyl 4-cyano-2-fluorobenzoate are not available. However, a general workflow for the spectroscopic analysis of a similar organic compound is outlined below.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

A typical synthesis of Methyl 4-cyano-2-fluorobenzoate involves the esterification of 4-cyano-2-fluorobenzoic acid. A general procedure for such a reaction is the treatment of the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like DBU in an aprotic polar solvent such as DMF[3].

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to elucidate the complete chemical structure.

Caption: Logical flow of information from different spectroscopic techniques to confirm a chemical structure.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. The absence of certain data highlights the need for further experimental work to fully characterize Methyl 4-cyano-2-fluorobenzoate. Researchers should verify the information from primary sources where possible.

References

Solubility Profile of Methyl 4-cyano-2-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-cyano-2-fluorobenzoate in common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide combines qualitative and semi-quantitative information derived from patent literature with a detailed, generalized experimental protocol for accurate solubility determination. This document aims to serve as a valuable resource for laboratory work, process development, and formulation studies involving this compound.

Physicochemical Properties and Predicted Solubility

Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₆FNO₂. Its structure, featuring a polar cyano group (-CN) and a methyl ester group (-COOCH₃), alongside a fluorinated benzene ring, suggests a moderate to good solubility in a range of common organic solvents. The presence of the polar functional groups indicates that it will likely be more soluble in polar aprotic and some polar protic solvents. The aromatic ring and the methyl group contribute to some non-polar character, which may allow for solubility in less polar solvents as well.

Solubility Data

| Solvent | Type | Reported Solubility | Source |

| Methanol | Polar Protic | Soluble (At least 10.7 g/100 mL) | [1][2][3][4][5][6][7][8] |

| Pyridine | Polar Aprotic | Soluble | [9][10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [11] |

| Acetonitrile | Polar Aprotic | Likely Soluble (Used as a reaction solvent) | |

| Ethanol | Polar Protic | Suspended (Suggests lower solubility) | [12] |

Note: The semi-quantitative value for methanol is derived from patent literature stating that 16.10 g of the compound was dissolved in 150 mL of methanol. The exact temperature and whether this represents the saturation point were not specified.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of Methyl 4-cyano-2-fluorobenzoate in a given organic solvent at a specific temperature.

Materials:

-

Methyl 4-cyano-2-fluorobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-cyano-2-fluorobenzoate to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of Methyl 4-cyano-2-fluorobenzoate in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

For UV-Vis analysis, a wavelength of maximum absorbance (λmax) for the compound in the specific solvent must be determined, and a calibration curve should be generated.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. keyorganics.net [keyorganics.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benzonitrile [chemister.ru]

- 4. Methyl 4-cyano-2-fluorobenzoate | C9H6FNO2 | CID 15278726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. EP2132206B1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof - Google Patents [patents.google.com]

- 9. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]

- 12. atamankimya.com [atamankimya.com]

"Methyl 4-cyano-2-fluorobenzoate" safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 4-cyano-2-fluorobenzoate. The information presented is compiled from available safety data sheets (SDS) of structurally related compounds and public chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended to be a resource for laboratory personnel and professionals in the field of drug development to promote safe handling and use of this compound.

Chemical and Physical Properties

Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₆FNO₂.[1] While specific experimental data for this exact compound is limited, the properties can be estimated based on structurally similar molecules.

| Property | Value | Source |

| Molecular Weight | 179.15 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Fisher Scientific[2] |

| Melting Point | 67 - 69 °C / 152.6 - 156.2 °F | Fisher Scientific[2] |

| Boiling Point | 142 - 144 °C / 287.6 - 291.2 °F @ 12 mmHg | Fisher Scientific[2] |

Hazard Identification and Classification

Based on data from similar compounds, Methyl 4-cyano-2-fluorobenzoate is expected to be classified as hazardous. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |

GHS Hazard Pictograms:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

-

Health Hazard (GHS08): May be included depending on specific target organ toxicity data.

Signal Word: Warning[2]

Handling and Storage Precautions

Safe handling and storage are crucial to minimize exposure and ensure laboratory safety. The following precautions should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Safe Handling Practices

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][4] Wash hands thoroughly after handling and before any breaks.[2][3]

-

Dust Control: As a solid, there is a potential for dust formation. Handle the material carefully to avoid generating dust.[2] If dust is generated, appropriate respiratory protection should be used.

Storage Conditions

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[3][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust and contact with the skin and eyes.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] For large spills, control the source of the leak if possible and contain the spill. Follow the same cleanup procedure as for small spills.

Disposal Considerations

Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[2][3] Do not dispose of it with normal household waste. The material should be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols for Methyl 4-cyano-2-fluorobenzoate are not detailed in the provided safety data sheets, any experimental use should incorporate the handling and safety precautions outlined in this guide. A general workflow for a laboratory experiment involving this compound is illustrated below.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to obtain and review the most current SDS for Methyl 4-cyano-2-fluorobenzoate from the supplier before handling or using the product. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

"Methyl 4-cyano-2-fluorobenzoate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 4-cyano-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-cyano-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity and stability are critical for the successful outcome of multi-step syntheses and the quality of final products. Understanding the factors that can affect its stability is paramount to ensure its integrity from procurement to use. This guide aims to provide a detailed technical resource on the stability and proper storage of Methyl 4-cyano-2-fluorobenzoate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-cyano-2-fluorobenzoate is presented in Table 1.

Table 1: Chemical and Physical Properties of Methyl 4-cyano-2-fluorobenzoate

| Property | Value |

| CAS Number | 175596-01-7 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-80 °C |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of Methyl 4-cyano-2-fluorobenzoate. The following conditions are recommended:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Temperature | Store at room temperature (20-25 °C). |

| Humidity | Store in a dry place. Avoid exposure to high humidity. |

| Light | Store in a tightly sealed, light-resistant container to protect from light. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidative degradation. |

| Container | Use a well-sealed container made of a non-reactive material (e.g., amber glass). |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] |

Potential Degradation Pathways

Based on the structure of Methyl 4-cyano-2-fluorobenzoate, several degradation pathways can be anticipated. These are primarily based on the reactivity of the methyl ester, the aromatic nitrile, and the fluorinated benzene ring.

Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of 4-cyano-2-fluorobenzoic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic or neutral conditions.

Thermal Degradation

Aromatic nitriles are generally thermally stable. However, at elevated temperatures, decomposition can occur. The presence of the fluoro and ester groups may influence the thermal stability. Degradation at high temperatures could potentially involve decarboxylation or other complex decomposition reactions.

Photodegradation

Fluorinated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-F bond or other photochemical reactions. The cyano and ester groups may also influence the photostability of the molecule.

Experimental Protocols for Stability Assessment

To obtain specific stability data for Methyl 4-cyano-2-fluorobenzoate, forced degradation studies are recommended. These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined in Table 3. This should be performed on a single batch of the material.

Table 3: Forced Degradation Study Conditions

| Stress Condition | Proposed Experimental Setup |

| Acidic Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24 hours. |

| Alkaline Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 4 hours. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photodegradation | Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.

5.2.1. HPLC Method Development Workflow

5.2.2. Suggested HPLC Parameters

The following are suggested starting parameters for method development. Optimization will be necessary.

Table 4: Suggested HPLC Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Incompatible Materials

To prevent degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

While specific stability data for Methyl 4-cyano-2-fluorobenzoate is limited, by understanding its chemical structure and drawing parallels with related compounds, robust recommendations for its storage and handling can be made. Storing the compound in a cool, dry, dark place in a tightly sealed container is essential to maintain its integrity. For critical applications, it is highly recommended to perform forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and purity of the material over time. This guide provides a foundational framework for researchers and professionals to establish appropriate stability protocols for Methyl 4-cyano-2-fluorobenzoate.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, presenting key data and experimental protocols in a structured format for researchers.

While a singular "discovery" paper for Methyl 4-cyano-2-fluorobenzoate is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of fluorinated and cyanated benzene derivatives as valuable synthons in drug discovery. The earliest comprehensive documentation of its synthesis and utility appears in various patents and medicinal chemistry publications aimed at the development of novel therapeutic agents. The CAS Registry Number for Methyl 4-cyano-2-fluorobenzoate is 175596-01-7.[1][2][3]

Physicochemical Properties

Methyl 4-cyano-2-fluorobenzoate is typically described as a white solid.[4][5] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 175596-01-7 | [1][2][3] |

| Molecular Formula | C₉H₆FNO₂ | [2][4] |

| Molecular Weight | 179.15 g/mol | [3][4] |

| Appearance | White solid | [4][5] |

Synthetic Pathways

The synthesis of Methyl 4-cyano-2-fluorobenzoate is primarily achieved through two main strategic approaches: the esterification of 4-cyano-2-fluorobenzoic acid and the cyanation of a pre-functionalized methyl benzoate derivative.

Caption: Primary synthetic routes to Methyl 4-cyano-2-fluorobenzoate.

Route 1: Esterification of 4-cyano-2-fluorobenzoic acid

This approach involves the direct conversion of the carboxylic acid group of 4-cyano-2-fluorobenzoic acid to its corresponding methyl ester. Various standard esterification methods can be employed.

Caption: Workflow for the esterification of 4-cyano-2-fluorobenzoic acid.

Experimental Protocol: Esterification with Methanol and p-Toluenesulfonic Acid

A solution of 4-cyano-2-fluorobenzoic acid (5.39 g, 32.6 mmol) and p-toluenesulfonic acid (619 mg, 3.3 mmol) in methanol (65 mL) is stirred overnight under reflux. After cooling the flask to room temperature, the volatiles are removed under reduced pressure. Ethyl acetate (100 mL) and saturated sodium bicarbonate solution (100 mL) are added to the mixture. The organic layer is isolated and dried over anhydrous sodium sulfate. After removing the volatiles under reduced pressure, methyl 4-cyano-2-fluorobenzoate is obtained as a white solid (yield: 88%).[5]

Experimental Protocol: Esterification with Methyl Iodide and DBU

To a 25 mL two-necked flask containing 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide (DMF), the condensing agent 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is slowly added at 0 °C. The solution is stirred for 30 minutes. Methyl iodide is then slowly added dropwise at 0 °C. After the addition is complete, the reaction is warmed to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, ethyl acetate is added, and the mixture is washed with water three to four times. The organic phase is dried with anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[6]

Route 2: Cyanation of Methyl 4-bromo-2-fluorobenzoate

This method involves a substitution reaction where the bromine atom of methyl 4-bromo-2-fluorobenzoate is displaced by a cyanide group. Palladium-catalyzed cyanation reactions are commonly employed for this transformation.

Caption: Workflow for the palladium-catalyzed cyanation of methyl 4-bromo-2-fluorobenzoate.

Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

A solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 43 mmol), zinc cyanide (10.0 g, 86 mmol), and palladium tetrakis(triphenylphosphine) (2.5 g) in a suitable solvent such as DMF is heated. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled and subjected to an aqueous workup, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography, to afford methyl 4-cyano-2-fluorobenzoate.

Spectroscopic Data

The structural confirmation of Methyl 4-cyano-2-fluorobenzoate is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.04 | t |

| 7.52 | d |

| 7.45 | d |

| 3.96 | s |

Note: The specific publication providing this NMR data was not cited in the initial search results, but this represents a typical spectrum.

Applications in Research and Development

Methyl 4-cyano-2-fluorobenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in numerous patents for the preparation of compounds targeting various diseases. For instance, it has been used in the synthesis of:

-

Retinoic acid receptor beta (RARβ) agonists [7]

-

Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines for potential cardiovascular applications[8]

-

SMARCA2 inhibitors for the treatment of SMARCA4 deficient cancers[9]

-

Hormone receptor modulators for treating metabolic conditions[10]

-

RSV antiviral pyrazolo- and triazolo-pyrimidine compounds [11]

-

Biphenyl compounds as muscarinic receptor antagonists [12]

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a key pharmacophore or be further transformed into other functional groups. The methyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Conclusion

Methyl 4-cyano-2-fluorobenzoate is a synthetically important molecule whose history is embedded in the progress of modern medicinal chemistry. While its initial discovery is not attributed to a single seminal work, its value is evident from its widespread use in the development of novel therapeutics. The synthetic routes via esterification and cyanation are well-established and provide reliable access to this versatile building block. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview to support its application in their ongoing research endeavors.

References

- 1. 175596-01-7|Methyl 4-cyano-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 175596-01-7 Benzoic acid, 4-cyano-2-fluoro-, methyl ester Benzoic acid, 4-cyano-2-fluoro-, methyl ester - CAS Database [chemnet.com]

- 3. 175596-01-7 CAS Manufactory [m.chemicalbook.com]

- 4. Methyl 4-cyano-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2016097004A1 - BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID COMPOUNDS AS RETINOIC ACID RECEPTOR BETA (RARβ) AGONISTS - Google Patents [patents.google.com]

- 8. EP2029591B1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof - Google Patents [patents.google.com]

- 9. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]

- 10. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders - Google Patents [patents.google.com]

- 11. WO2016174079A1 - Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds - Google Patents [patents.google.com]

- 12. US7491736B2 - Biphenyl compounds useful as muscarinic receptor antagonists - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key component in modern medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of Methyl 4-cyano-2-fluorobenzoate, with a particular focus on its role in drug discovery.

Chemical Properties and Spectroscopic Data

Methyl 4-cyano-2-fluorobenzoate is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.15 g/mol | --INVALID-LINK-- |

| CAS Number | 175596-01-7 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | [Generic chemical supplier data] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic data is crucial for the identification and characterization of Methyl 4-cyano-2-fluorobenzoate. While publicly available full spectra are limited, the following table summarizes the types of spectroscopic data that have been reported.

| Spectroscopic Data | Availability/Reference |

| ¹H NMR | Available[2] |

| ¹³C NMR | Available[2] |

| Infrared (IR) Spectroscopy | Available[2] |

| Mass Spectrometry (MS) | Available[2] |

Synthesis of Methyl 4-cyano-2-fluorobenzoate

Several synthetic routes to Methyl 4-cyano-2-fluorobenzoate and its precursors have been reported in the literature. The primary methods involve the esterification of 4-cyano-2-fluorobenzoic acid or the cyanation of a corresponding halogenated precursor.

Method 1: Esterification of 4-cyano-2-fluorobenzoic acid

This is a common and direct method for the synthesis of Methyl 4-cyano-2-fluorobenzoate. The precursor, 4-cyano-2-fluorobenzoic acid, can be synthesized from 4-methyl-3-fluorobenzonitrile through oxidation.

Experimental Protocol: Synthesis of 4-cyano-2-fluorobenzoic acid [1]

-

To a 250 mL four-necked flask, add 60% concentrated sulfuric acid.

-

Slowly add 4-methyl-3-fluorobenzonitrile at 0 °C with stirring until dissolved.

-

Add potassium permanganate, at which point the solution will turn purple.

-

After stirring for 30 minutes, a mixture of potassium dichromate and concentrated sulfuric acid is added dropwise.

-

Upon completion of the reaction, the mixture is poured into ice water to precipitate the solid product.

-

The solid is dissolved in a 10% aqueous sodium carbonate solution and stirred for 30 minutes.

-

The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to a pH of 2.

-

The resulting precipitate of 4-cyano-2-fluorobenzoic acid is collected by filtration.

Experimental Protocol: Methyl Esterification [1]

-

In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the solution for 30 minutes at 0 °C.

-

Slowly add methyl iodide dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate and wash the organic layer with water (3-4 times).

-

The organic layer is then dried and concentrated to yield Methyl 4-cyano-2-fluorobenzoate.

Method 2: Cyanation of Halogenated Benzoic Acid Methyl Esters

An alternative approach involves the introduction of the cyano group onto a pre-existing fluorinated methyl benzoate scaffold. This method is common in industrial production for cyano-aromatic compounds, often with yields around 70%.[1]

Experimental Protocol: Cyanation Reaction (General Procedure)[3]

-

Dissolve the corresponding halogenated (e.g., bromo or iodo) methyl 2-fluorobenzoate in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.

-

Add a cyanide source, such as cuprous cyanide or zinc cyanide, to the solution under a nitrogen atmosphere.

-

Heat the reaction mixture to a temperature between 60-120 °C for 2-10 hours.

-

After the reaction is complete, the mixture is cooled and worked up to isolate the Methyl 4-cyano-2-fluorobenzoate.

Applications in Drug Discovery

Methyl 4-cyano-2-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceutical compounds.[1] The presence of the cyano and fluoro groups makes it a key building block for creating molecules with desirable pharmacological properties. While direct synthesis of approved drugs starting from this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in several important classes of therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role as a Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in patients with BRCA mutations. Several approved PARP inhibitors, such as Olaparib, Niraparib, and Talazoparib, feature a fluorobenzoyl moiety. The synthesis of these complex molecules often involves the use of fluorinated benzoic acid derivatives as key intermediates.

For instance, the synthesis of Olaparib involves the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1] While the reported syntheses of Olaparib do not explicitly start from Methyl 4-cyano-2-fluorobenzoate, the structural similarity highlights the potential of this compound as a starting material for novel PARP inhibitors or for the development of alternative synthetic routes to existing ones. The cyano group can be a versatile handle for further chemical transformations, including reduction to an aminomethyl group or hydrolysis to a carboxylic acid.

The development of brain-penetrating PARP-1 inhibitors is an active area of research, and the physicochemical properties imparted by fluorine substitution can be advantageous in achieving this goal.

Conclusion

Methyl 4-cyano-2-fluorobenzoate is a key synthetic intermediate with significant potential in the fields of medicinal and materials chemistry. The synthetic routes to this compound are well-established, offering flexibility for laboratory and industrial-scale production. While direct applications in marketed drugs are not yet prominent, its structural features are highly relevant to the design of new therapeutic agents, particularly in the area of oncology with PARP inhibitors. The continued exploration of the reactivity of Methyl 4-cyano-2-fluorobenzoate is expected to lead to the discovery of novel bioactive molecules with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-cyano-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of methyl 4-cyano-2-fluorobenzoate from 4-cyano-2-fluorobenzoic acid. Two primary methods are presented: a modern approach utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide, and the classic Fischer-Speier esterification. These protocols are designed to furnish drug development professionals and researchers with reliable and reproducible methods for obtaining this key chemical intermediate. Quantitative data is summarized for ease of comparison, and a comprehensive experimental workflow is provided.

Introduction

Methyl 4-cyano-2-fluorobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the cyano and fluoro groups, along with the ester functionality, makes it a versatile intermediate for introducing a substituted benzoyl moiety into larger molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest. This application note details two effective methods for its preparation from 4-cyano-2-fluorobenzoic acid.

Method 1: Esterification using DBU and Methyl Iodide

This method offers a mild and efficient route to methyl 4-cyano-2-fluorobenzoate, avoiding the harsh acidic conditions of Fischer esterification. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt which then readily undergoes nucleophilic attack by methyl iodide.

Experimental Protocol

-

Reaction Setup: To a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-cyano-2-fluorobenzoic acid (1.0 eq) and 10 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of DBU (1.1 eq) in DMF dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

-

Methylation: Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) to remove DMF and salts.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.[1]

Method 2: Fischer-Speier Esterification

This classical method involves the acid-catalyzed esterification of the carboxylic acid with methanol.[2][3][4][5][6] The use of a large excess of methanol can drive the equilibrium towards the product.[4][6]

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq) in methanol (20 mL).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid, followed by a wash with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-cyano-2-fluorobenzoate.[5]

Data Summary

| Parameter | Method 1: DBU/MeI | Method 2: Fischer Esterification |

| Base/Catalyst | DBU | Sulfuric Acid |

| Methylating Agent | Methyl Iodide | Methanol |

| Solvent | DMF | Methanol |

| Temperature | 0 °C to Room Temperature | Reflux (~65 °C) |

| Reaction Time | 2-4 hours | 4-6 hours |

| Typical Yield | >90% | ~90-95% |

| Purification | Aqueous work-up, optional column chromatography | Aqueous work-up |

Experimental Workflow

Caption: Synthesis workflow for Methyl 4-cyano-2-fluorobenzoate.

Safety Precautions

-

4-Cyano-2-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DBU: Corrosive and flammable. Handle in a well-ventilated fume hood.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin. Handle in a fume hood.

-

Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol as the dissolution is exothermic.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Characterization

The final product, methyl 4-cyano-2-fluorobenzoate, is typically a white solid.[7] Its identity and purity can be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C≡N of the nitrile).

-

Mass Spectrometry (MS): To determine the molecular weight (179.15 g/mol ).[7]

-

Melting Point Analysis: To assess purity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl 4-cyano-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: Esterification of 4-Cyano-2-Fluorobenzoic Acid with Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-cyano-2-fluorobenzoate via the esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide. This reaction is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other specialized chemical entities. The protocol described herein utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to facilitate the S_N2 reaction between the carboxylate and methyl iodide.

Introduction

The esterification of carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug discovery and development for producing prodrugs, modifying pharmacokinetic properties, and for the synthesis of complex molecular scaffolds. The reaction of a carboxylic acid with an alkyl halide, such as methyl iodide, in the presence of a suitable base is a common and effective method for synthesizing methyl esters. This method is particularly useful when other functional groups in the molecule are sensitive to the acidic conditions of a traditional Fischer esterification.

The reaction proceeds via a two-step mechanism. First, the base deprotonates the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the methyl group of methyl iodide in a bimolecular nucleophilic substitution (S_N2) reaction to form the methyl ester and an iodide salt. The choice of a non-nucleophilic, sterically hindered base like DBU is crucial to prevent side reactions.

Signaling Pathway and Reaction Mechanism

The esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide is a classic example of a nucleophilic substitution reaction. The process can be visualized as a straightforward pathway from reactants to products, facilitated by a base.

Caption: Reaction mechanism for the DBU-catalyzed esterification.

Experimental Protocol

This protocol is based on established procedures for the esterification of carboxylic acids using methyl iodide and DBU.[1]

Materials:

-

4-Cyano-2-fluorobenzoic acid

-

Methyl iodide (CH₃I)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

-

Methyl Iodide Addition: Add methyl iodide dropwise to the reaction mixture at 0 °C. A 2:1 molar ratio of methyl iodide to 4-cyano-2-fluorobenzoic acid is recommended for optimal yield.[1]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water (3-4 times) to remove DMF and other water-soluble impurities.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization to yield pure methyl 4-cyano-2-fluorobenzoate.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of methyl 4-cyano-2-fluorobenzoate.

Caption: Workflow for the synthesis of methyl 4-cyano-2-fluorobenzoate.

Data Presentation

The following table summarizes the key reactants and the product, along with their relevant physical and chemical properties. While a specific yield for this reaction is not widely reported, the optimized molar ratio of reactants suggests a high-yielding transformation.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4-Cyano-2-fluorobenzoic acid | Starting Material | C₈H₄FNO₂ | 165.12 | 164149-28-4 | White to off-white powder. |

| Methyl Iodide | Reagent | CH₃I | 141.94 | 74-88-4 | Colorless liquid, light-sensitive. |

| DBU | Base/Catalyst | C₉H₁₆N₂ | 152.24 | 6674-22-2 | Colorless to pale yellow liquid. |

| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | 68-12-2 | Colorless liquid, high boiling point. |

| Methyl 4-cyano-2-fluorobenzoate | Product | C₉H₆FNO₂ | 179.15 | 175596-01-7 | Expected to be a solid at room temperature.[2] |

Expected Characterization Data for Methyl 4-cyano-2-fluorobenzoate:

-

¹H NMR: Signals corresponding to the aromatic protons and a singlet for the methyl ester protons.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the carbonyl carbon of the ester, and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for the C≡N stretch, the C=O stretch of the ester, and C-F bond vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (179.15 g/mol ).

Safety Precautions

-

Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DBU is a strong base and can cause skin and eye irritation. Handle with appropriate PPE.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

-

The reaction should be performed in a well-ventilated fume hood.

References

The Versatility of Methyl 4-cyano-2-fluorobenzoate in Organic Synthesis: A Building Block for Novel Therapeutics

Methyl 4-cyano-2-fluorobenzoate , a trifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a methyl ester, a nitrile, and a fluorine atom on a benzene ring, allows for a diverse range of chemical transformations. This makes it a sought-after starting material for the synthesis of complex molecules, particularly in the field of drug discovery and materials science. Researchers and pharmaceutical professionals utilize this compound to construct novel heterocyclic frameworks and introduce key pharmacophores into potential drug candidates.

The strategic placement of the electron-withdrawing cyano and methoxycarbonyl groups, ortho and para to the fluorine atom respectively, activates the aromatic ring for nucleophilic aromatic substitution. This inherent reactivity, coupled with the potential for diverse transformations of the cyano and ester functionalities, underpins its broad utility.

Key Applications in the Synthesis of Bioactive Molecules